3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound contains a fused imidazo-pyridazine structure, which is known for its utility in various pharmacological applications. Its molecular formula is with a molecular weight of approximately 246.49 g/mol .
This compound is classified under imidazo[1,2-b]pyridazines, a subclass of nitrogen-containing heterocycles. These compounds have garnered attention for their role as kinase inhibitors and other therapeutic agents. The presence of bromine and chlorine substituents can significantly influence the electronic properties and reactivity of the molecule, making it a subject of study in drug development .
The synthesis of 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine can be approached through several methods, primarily involving metal-catalyzed cross-coupling reactions and cyclization processes. One notable method involves the reaction of 3-amino-6-chloropyridazine with bromoacetonitrile in the presence of N,N-dimethylformamide dimethyl acetal as a reagent .
The molecular structure of 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine features a planar arrangement due to the fused ring system. The presence of bromine at the third position and chlorine at the sixth position contributes to its unique reactivity profile.
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine can participate in various chemical reactions typical for imidazo-pyridazine derivatives. These include:
For instance, in one study, this compound was reacted with thienylboronic acid in the presence of potassium carbonate to yield substituted products suitable for biological testing .
The mechanism of action for compounds like 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine often involves inhibition of specific kinases. In particular, studies have shown that derivatives can inhibit TAK1 kinase activity through interactions at the ATP-binding site.
Research indicates that modifications on the imidazo-pyridazine scaffold can significantly affect binding affinity and inhibitory potency against target kinases. For instance, structural variations at specific positions have been correlated with changes in biological activity .
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is characterized by:
Key chemical properties include:
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is primarily explored for its potential as a:
Research continues to explore its applications in drug discovery and development due to its promising biological activities .
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4